Roluperidone
Overview
Description
Roluperidone is a compound with antagonist properties for 5-HT2A, sigma2, and α1A-adrenergic receptors . It has been used in trials studying the treatment of Schizophrenia . It belongs to the class of organic compounds known as alkyl-phenylketones. These are aromatic compounds containing a ketone substituted by one alkyl group, and a phenyl group .
Synthesis Analysis
The synthesis of Roluperidone involves several steps . The Boc protection of 4-aminomethylpiperidine gives tert-Butyl 4-aminomethylpiperidine-1-carboxylate hydrochloride. The free-radical halogenation of ethyl o-toluate led to ethyl 2-(bromomethyl)benzoate. The reaction between the two intermediates led to 2-[(1-tert-Butoxycarbonylpiperidin-4-yl)methyl]isoindolin-1-one. Deprotection yielded 2-(Piperidin-4-ylmethyl)-3H-isoindol-1-one;hydrochloride. Alkylation of the secondary nitrogen with 2-chloro-4’-fluoroacetophenone completed the synthesis of Roluperidone .
Molecular Structure Analysis
Roluperidone has a molecular formula of C22H23FN2O2 . It belongs to the class of organic compounds known as alkyl-phenylketones .
Chemical Reactions Analysis
Roluperidone is a novel cyclic amide derivative with antagonistic properties for serotoninergic 5-HT2A, sigma2, and α1A-adrenergic receptors, and to a lesser extent, α1B-adrenergic receptors .
Physical And Chemical Properties Analysis
Scientific Research Applications
Application 1: Treatment of Negative Symptoms in Schizophrenia
- Results : The trial showed that the 64 mg dose of Roluperidone led to a statistically significant improvement in the Personal and Social Performance scale (PSP) total score compared to placebo. The Negative Symptom Factor Score (NSFS) was lower (improved) for the 64 mg dose, reaching nominal significance .
Application 2: Improvement of Personal and Social Adjustments
- Results : Post hoc analysis of clinical trials indicated that Roluperidone works on the domains of reduced experience and expression among negative symptoms, potentially enhancing personal and social adjustments .
Application 3: Antagonistic Properties for Receptors
- Results : Roluperidone has shown no affinity for dopamine, cholinergic, or histaminergic receptors, indicating a targeted receptor profile .
Application 4: Cognitive Dysfunction in Schizophrenia
- Results : While specific results on cognitive dysfunction are not detailed in the provided sources, the compound’s impact on negative symptoms suggests potential benefits in cognitive aspects as well .
Application 5: Pharmacokinetics and Metabolism
- Results : The metabolism of Roluperidone, including its metabolites and their affinity for receptors such as the H1 receptor, is an area of ongoing research .
Application 6: Long-term Efficacy and Safety
- Results : Currently, there is limited information on the long-term outcomes of Roluperidone treatment, as most studies focus on short to medium-term results .
Application 7: Mood Regulation
- Results : While specific studies on mood regulation are not detailed, the drug’s mechanism suggests a potential application in this area .
Application 8: Sleep and Anxiety Disorders
- Results : The drug’s receptor affinity indicates possible benefits for patients with these disorders, though clinical results are pending further research .
Application 9: Co-administration with Antipsychotics
- Results : Additional data is required to establish the safety and effectiveness of Roluperidone in combination with other antipsychotics .
Application 10: Long-term Safety Profile
- Results : The FDA has requested more subjects to be exposed to the proposed dose of Roluperidone for at least 12 months to adequately assess its long-term safety .
Application 11: Neuroprotective Effects
- Results : Evidence suggests that Roluperidone could affect BDNF, although the clinical significance of these findings requires further investigation .
Application 12: Treatment of Stable Positive Symptoms of Schizophrenia
- Results : The drug has been designed to avoid direct dopaminergic receptor blockade while maintaining the blockade of specific serotonin receptors, which may benefit patients with stable positive symptoms .
Application 13: Synaptic Regulation
- Results : The potential for Roluperidone to influence synaptic regulation is supported by its pharmacological profile, but specific outcomes are still under study .
Application 14: Co-administration with Other CNS Medications
- Results : Additional data is required to establish the safety and effectiveness of Roluperidone in combination with other CNS medications .
Application 15: Addressing Unmet Medical Needs in Schizophrenia
Safety And Hazards
Safety and tolerability of Roluperidone were evaluated by monitoring the frequency, severity, and timing of adverse events, clinical laboratory test results, ECG, vital signs, body weight, abnormal involuntary movement scale (AIMS), BARS, Simpson-Angus Scale (SAS), and Sheehan Suicidality Tracking Scale .
properties
IUPAC Name |
2-[[1-[2-(4-fluorophenyl)-2-oxoethyl]piperidin-4-yl]methyl]-3H-isoindol-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O2/c23-19-7-5-17(6-8-19)21(26)15-24-11-9-16(10-12-24)13-25-14-18-3-1-2-4-20(18)22(25)27/h1-8,16H,9-15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNRYULFRLCBRQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2CC3=CC=CC=C3C2=O)CC(=O)C4=CC=C(C=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10189512 | |
Record name | 2-[[1-[2-(4-Fluorophenyl)-2-oxoethyl]-4-piperidinyl]methyl]-2,3-dihydro-1H-isoindol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10189512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Roluperidone | |
CAS RN |
359625-79-9 | |
Record name | 2-[[1-[2-(4-Fluorophenyl)-2-oxoethyl]-4-piperidinyl]methyl]-2,3-dihydro-1H-isoindol-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=359625-79-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | CYR-101 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0359625799 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Roluperidone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13080 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 2-[[1-[2-(4-Fluorophenyl)-2-oxoethyl]-4-piperidinyl]methyl]-2,3-dihydro-1H-isoindol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10189512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-((1-(2-(4-fluorophenyl)-2-oxoethyl)piperidin-4-yl)methyl)isoindolin-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ROLUPERIDONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4P31I0M3BF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.